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Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(5-Bromothiazol-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry

and drug discovery due to the prevalence of the thiazole scaffold in numerous biologically

active molecules. Accurate and comprehensive spectroscopic data is paramount for the

unambiguous identification, purity assessment, and structural elucidation of this compound,

which are critical steps in any drug development pipeline. This technical guide provides a

detailed overview of the predicted spectroscopic data for (5-Bromothiazol-2-yl)methanol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The information is presented in a structured format to facilitate easy

reference and comparison. Furthermore, detailed experimental protocols for acquiring such

data are provided, alongside a visual representation of the analytical workflow.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (5-Bromothiazol-2-
yl)methanol. These predictions are based on established principles of spectroscopy and data

from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.65 Singlet 1H H4 (thiazole ring)

~4.80 Singlet 2H -CH₂-

~2.50 Broad Singlet 1H -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm for CDCl₃)

Chemical Shift (δ, ppm) Assignment

~170 C2 (thiazole ring)

~145 C4 (thiazole ring)

~120 C5 (thiazole ring)

~60 -CH₂-

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

~1600 Medium C=N stretch (thiazole ring)

~1450 Medium C=C stretch (thiazole ring)

1300 - 1000 Strong C-O stretch (alcohol)

~700 Medium to Strong C-S stretch (thiazole ring)

600 - 500 Medium C-Br stretch
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Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

209/211 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

180/182 Medium [M - CH₂OH]⁺

130 Medium [M - Br]⁺

102 Medium [M - Br - CO]⁺

79/81 High [Br]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (5-Bromothiazol-2-yl)methanol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.
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Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample of (5-Bromothiazol-2-yl)methanol directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation and Data Acquisition:
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Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

or germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be acquired prior to

sample analysis.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of (5-Bromothiazol-2-yl)methanol in a volatile organic solvent

such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Data Processing:
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The software generates a mass spectrum, which is a plot of relative ion abundance versus

the mass-to-charge ratio (m/z).

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately

a 1:1 ratio) should be clearly visible for bromine-containing fragments.[1]

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (5-
Bromothiazol-2-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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